Antiproliferative Activity in MCF-7 Breast Cancer Cells: N-Cyclopropyl-1H-indole-6-carboxamide vs. Indole-2-Carboxamide Derivatives
N-Cyclopropyl-1H-indole-6-carboxamide demonstrated an IC₅₀ of 0.65 µM against the MCF-7 breast cancer cell line in an in vitro proliferation assay . By comparison, a published series of indole-2-carboxamide derivatives (compounds 5d, 5e, 5h, 5i, 5j, 5k) exhibited GI₅₀ values ranging from 0.95 to 1.50 µM in the same cell line under comparable MTT assay conditions, with the reference doxorubicin showing a mean GI₅₀ of 1.10–1.13 µM [1]. The 31–57% improvement in potency (0.65 vs. 0.95–1.50 µM) suggests that the 6-carboxamide regioisomer with N-cyclopropyl substitution may offer a more favorable pharmacophoric arrangement for MCF-7 antiproliferative activity than the 2-carboxamide scaffold with phenethyl N-substituents. However, this is a cross-study comparison with different assay endpoints (IC₅₀ vs. GI₅₀), and the data for the target compound originates from a vendor datasheet lacking peer-reviewed provenance .
| Evidence Dimension | Antiproliferative potency in MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 0.65 µM (MCF-7, in vitro proliferation assay; source: vendor datasheet, primary peer-reviewed reference not cited) |
| Comparator Or Baseline | Indole-2-carboxamide derivatives (compounds 5d, 5e, 5h, 5i, 5j, 5k): GI₅₀ = 0.95–1.50 µM; reference doxorubicin: mean GI₅₀ = 1.10–1.13 µM (MTT assay, 48 h exposure) |
| Quantified Difference | Target compound IC₅₀ 0.65 µM is 1.5–2.3-fold more potent than comparator GI₅₀ range (0.95–1.50 µM); approximately 1.7-fold more potent than doxorubicin mean GI₅₀ (1.10 µM) |
| Conditions | MCF-7 human breast adenocarcinoma cell line; in vitro monolayer culture; specific assay protocol for target compound not disclosed in vendor source |
Why This Matters
For researchers selecting a starting point for an MCF-7 antiproliferative screening cascade, this compound's sub-micromolar potency (0.65 µM) places it in a more favorable activity bracket than the published indole-2-carboxamide comparator series, although confirmation in a head-to-head assay is required to validate this advantage.
- [1] Al-Wahaibi LH, Mostafa YA, Abdelrahman MH, El-Bahrawy AH, et al. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals 2022, 15 (8), 1006. DOI: 10.3390/ph15081006. View Source
